tert-Butyl 3-((2-chloropyrimidin-4-yl)oxy)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 3-((2-chloropyrimidin-4-yl)oxy)piperidine-1-carboxylate: is a chemical compound with the molecular formula C14H20ClN3O2 and a molecular weight of 297.78 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a tert-butyl ester group and a 2-chloropyrimidin-4-yloxy group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-((2-chloropyrimidin-4-yl)oxy)piperidine-1-carboxylate typically involves the reaction of tert-butyl 3-hydroxypiperidine-1-carboxylate with 2-chloropyrimidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-((2-chloropyrimidin-4-yl)oxy)piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .
Scientific Research Applications
tert-Butyl 3-((2-chloropyrimidin-4-yl)oxy)piperidine-1-carboxylate is widely used in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-((2-chloropyrimidin-4-yl)oxy)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
- tert-Butyl 4-(2-chloropyrimidin-4-yl)piperidine-1-carboxylate
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
- tert-Butyl 4-(6-chloro-2-pyridinyl)piperidine-1-carboxylate
Uniqueness: tert-Butyl 3-((2-chloropyrimidin-4-yl)oxy)piperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring and the presence of the 2-chloropyrimidin-4-yloxy group. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C14H20ClN3O3 |
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Molecular Weight |
313.78 g/mol |
IUPAC Name |
tert-butyl 3-(2-chloropyrimidin-4-yl)oxypiperidine-1-carboxylate |
InChI |
InChI=1S/C14H20ClN3O3/c1-14(2,3)21-13(19)18-8-4-5-10(9-18)20-11-6-7-16-12(15)17-11/h6-7,10H,4-5,8-9H2,1-3H3 |
InChI Key |
MWXGBSNJULXWJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)OC2=NC(=NC=C2)Cl |
Origin of Product |
United States |
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